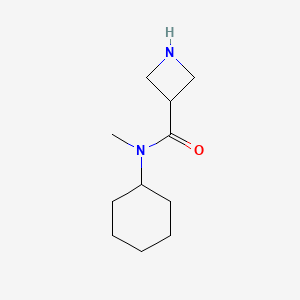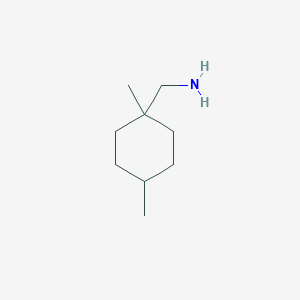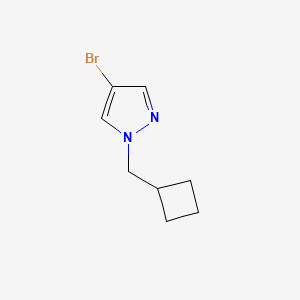
6-(2,5-Dichlorphenyl)pyrimidin-4-amin
Übersicht
Beschreibung
6-(2,5-Dichlorophenyl)pyrimidin-4-amine, also known as DCP, is an aromatic amine derived from pyrimidine. It is a white crystalline solid with a melting point of 120-122°C and a boiling point of 250-252°C. DCP has a variety of applications in the scientific research field, including its use as a reagent in the synthesis of other compounds, as a ligand for metal ions, and as a biochemical and physiological research tool.
Wissenschaftliche Forschungsanwendungen
Materialwissenschaftliche Anwendungen
Die einzigartige Struktur von 6-(2,5-Dichlorphenyl)pyrimidin-4-amin könnte zur Materialwissenschaft beitragen, insbesondere bei der Synthese organischer Halbleiter, aufgrund ihrer potenziellen elektronischen Eigenschaften.
Jede dieser Anwendungen stellt ein Feld dar, in dem This compound einen bedeutenden Einfluss haben könnte. Laufende Forschung und Entwicklung sind entscheidend, um das volle Potenzial dieser Verbindung in verschiedenen wissenschaftlichen Bereichen freizusetzen. Die bereitgestellten Informationen basieren auf den allgemeinen Eigenschaften von Pyrimidinderivaten und den spezifischen funktionellen Gruppen, die in dieser Verbindung vorhanden sind .
Wirkmechanismus
Target of Action
A similar compound, 5-(aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine, targets dipeptidyl peptidase 4 in humans .
Result of Action
Similar compounds, such as pyrimidinamine derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
6-(2,5-Dichlorophenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is dipeptidyl peptidase 4 (DPP4). The compound binds to the active site of DPP4, inhibiting its activity and thereby affecting the regulation of glucose metabolism . Additionally, 6-(2,5-Dichlorophenyl)pyrimidin-4-amine has been shown to interact with other proteins and biomolecules involved in cellular signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 6-(2,5-Dichlorophenyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP4 by this compound leads to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels . Moreover, 6-(2,5-Dichlorophenyl)pyrimidin-4-amine has been observed to affect the proliferation and differentiation of certain cell types, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, 6-(2,5-Dichlorophenyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP4, inhibiting its enzymatic activity and preventing the degradation of incretin hormones . This inhibition leads to prolonged incretin activity, which enhances insulin secretion and improves glucose homeostasis. Additionally, 6-(2,5-Dichlorophenyl)pyrimidin-4-amine may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,5-Dichlorophenyl)pyrimidin-4-amine have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 6-(2,5-Dichlorophenyl)pyrimidin-4-amine can lead to sustained inhibition of DPP4 activity and prolonged effects on cellular function. The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .
Dosage Effects in Animal Models
The effects of 6-(2,5-Dichlorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP4 activity and improves glucose metabolism without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage of 6-(2,5-Dichlorophenyl)pyrimidin-4-amine to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
6-(2,5-Dichlorophenyl)pyrimidin-4-amine is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by hepatic enzymes, leading to the formation of metabolites that are excreted through the renal route . Additionally, 6-(2,5-Dichlorophenyl)pyrimidin-4-amine may influence metabolic flux and alter the levels of specific metabolites, further affecting cellular metabolism .
Transport and Distribution
The transport and distribution of 6-(2,5-Dichlorophenyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues may influence its activity and efficacy, making it essential to understand the transport dynamics of 6-(2,5-Dichlorophenyl)pyrimidin-4-amine for effective therapeutic applications .
Subcellular Localization
The subcellular localization of 6-(2,5-Dichlorophenyl)pyrimidin-4-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct 6-(2,5-Dichlorophenyl)pyrimidin-4-amine to specific cellular compartments, further influencing its biochemical properties and effects.
Eigenschaften
IUPAC Name |
6-(2,5-dichlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-6-1-2-8(12)7(3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMWHRRSILSSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid](/img/structure/B1466791.png)


![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)







